molecular formula C7H7BrN4 B12835963 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B12835963
M. Wt: 227.06 g/mol
InChI Key: UCYAKACHCWGVJI-UHFFFAOYSA-N
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Description

8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction typically occurs at 140°C and results in high yields within a short reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The eco-friendly nature of this method, combined with its high efficiency, makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with an amine can yield an amino derivative, while condensation reactions can result in fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine stands out due to its specific substitution pattern and the presence of a methyl group at the nitrogen atom. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

8-bromo-N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

InChI

InChI=1S/C7H7BrN4/c1-9-7-11-10-6-5(8)3-2-4-12(6)7/h2-4H,1H3,(H,9,11)

InChI Key

UCYAKACHCWGVJI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C2N1C=CC=C2Br

Origin of Product

United States

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